2-(4,,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms into the quinoline ring.
Hydroxylation: Addition of a hydroxyl group to the quinoline ring.
Cyclization: Formation of the indene-dione structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could convert the compound into its corresponding hydroquinone form.
Substitution: Halogen atoms (bromine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: A simpler quinoline derivative with hydroxyl substitution.
2-Bromoquinoline: A quinoline derivative with a single bromine atom.
Indene-1,3-dione: A compound with a similar indene-dione structure but lacking the quinoline moiety.
Uniqueness
2-(4,-Tribromo-3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of multiple bromine atoms and the combination of quinoline and indene-dione structures. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
84560-06-5 |
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Molecular Formula |
C18H8Br3NO3 |
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-(4,5,6-tribromo-3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H8Br3NO3/c19-9-5-6-10-11(13(9)20)14(21)18(25)15(22-10)12-16(23)7-3-1-2-4-8(7)17(12)24/h1-6,12,25H |
InChI Key |
ROPYBUNRWPMKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C(=C(C=C4)Br)Br)C(=C3O)Br |
Origin of Product |
United States |
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